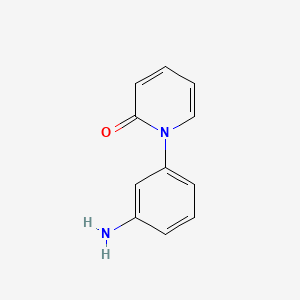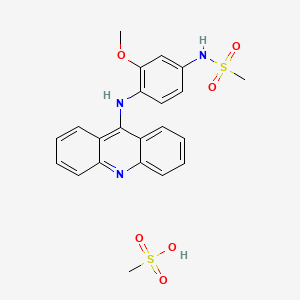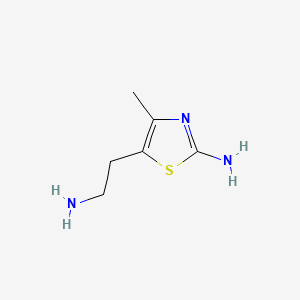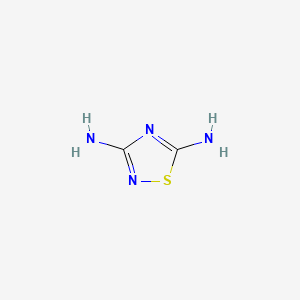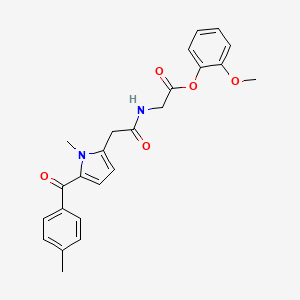![molecular formula C23H20F2N4O3 B1667326 (4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one CAS No. 123284-04-8](/img/structure/B1667326.png)
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY 22089 is a synthetic organic compound that belongs to the class of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. It was initially developed by Bristol-Myers Squibb Company. This compound is known for its potent inhibition of cholesterol synthesis, specifically targeting the liver .
Preparation Methods
BMY 22089 is synthesized from its lactone form, BMY 21950. The preparation involves the conversion of the lactone to its dihydroxyacid sodium salt form. This process typically involves dissolving the lactone in dimethyl sulfoxide (DMSO) and then converting it to the sodium salt .
Chemical Reactions Analysis
BMY 22089 primarily undergoes inhibition reactions as it targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound’s inhibitory action is competitive, meaning it competes with the natural substrate of the enzyme. The major product of this reaction is the reduced synthesis of cholesterol .
Scientific Research Applications
BMY 22089 has been extensively studied for its potential in treating hypercholesterolemia and related cardiovascular diseases. Its high degree of liver selectivity makes it a valuable compound in reducing cholesterol levels without significantly affecting other tissues. This selectivity is achieved through efficient first-pass liver extraction and lower cellular uptake in peripheral tissues .
Mechanism of Action
The mechanism of action of BMY 22089 involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. By inhibiting this enzyme, BMY 22089 effectively reduces the synthesis of cholesterol in the liver. This reduction in cholesterol synthesis leads to a decrease in overall cholesterol levels in the body .
Comparison with Similar Compounds
BMY 22089 is compared with other 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors such as lovastatin and fluindostatin. Unlike these compounds, BMY 22089 exhibits a higher degree of liver selectivity, making it more effective in targeting hepatic cholesterol synthesis while minimizing effects on other tissues. Similar compounds include:
- Lovastatin
- Fluindostatin
- Pravastatin
Properties
CAS No. |
123284-04-8 |
|---|---|
Molecular Formula |
C23H20F2N4O3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m0/s1 |
InChI Key |
VIMMECPCYZXUCI-MIMFYIINSA-N |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H]4C[C@@H](CC(=O)O4)O |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMY 22089 BMY 22089, (1:4R, 2:trans)-isomer BMY 22089, (2:trans, 3:(+-))-isomer BMY-22089 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)

